Pinano

Descripción general

Descripción

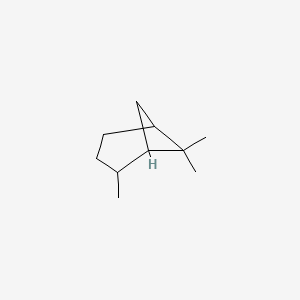

Pinane is a set of isomeric terpenes that exist as chiral cis and trans isomers. These compounds are derived from the hydrogenation of pinene, a well-known monoterpenoid hydrocarbon found in the essential oils of many plants, particularly coniferous trees . Pinane is characterized by its bicyclic structure, which includes a cyclohexyl ring fused with a cyclobutyl ring, forming a bridgehead at the cyclobutyl ring .

Aplicaciones Científicas De Investigación

Pinane and its derivatives have a wide range of applications in scientific research, including:

Chemistry: Pinane serves as a crucial building block in the synthesis of complex natural products and polymers.

Biology: Pinane derivatives are used in the study of biological processes and as potential therapeutic agents.

Industry: Pinane is used in the production of fragrances, flavors, and other fine chemicals.

Mecanismo De Acción

Target of Action

Pinane, specifically its isomers α-pinene and β-pinene, are monoterpenes found in many plants’ essential oils . The olefin functional group is the primary target in pinane functionalization because it is the most reactive part of the molecule .

Mode of Action

The interaction of pinane with its targets results in a wide range of pharmacological activities. These include antibiotic resistance modulation, anticoagulant, antitumor, antimicrobial, antimalarial, antioxidant, anti-inflammatory, anti-Leishmania, and analgesic effects . For instance, α-pinene has been found to inhibit the growth of hepatocellular carcinoma BEL-7402 cells by preventing cell cycle progression at the G2/M phase .

Biochemical Pathways

Pinane affects several biochemical pathways. For example, α-pinene and β-pinene have been reported to exhibit cytogenetic, gastroprotective, anxiolytic, cytoprotective, anticonvulsant, and neuroprotective effects . They also counteract H2O2-stimulated oxidative stress, pancreatitis, stress-stimulated hyperthermia, and pulpal pain .

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (ADME) properties of pinane significantly impact its bioavailability . .

Result of Action

The molecular and cellular effects of pinane’s action are diverse. For instance, α-pinene has been found to modulate inflammatory responses and protect against brain ischemia . It also exhibits cytogenetic, gastroprotective, anxiolytic, cytoprotective, anticonvulsant, and neuroprotective effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of pinane. For instance, the preparation temperature, P/Ni molar ratio, and pH value have been found to significantly impact the catalytic activity of pinane in the hydrogenation of α-pinene . .

Análisis Bioquímico

Biochemical Properties

Pinane plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, Pinane has been shown to inhibit thromboxane synthetase, an enzyme involved in the synthesis of thromboxane A2, which is a potent vasoconstrictor and platelet aggregator . Additionally, Pinane interacts with stable prostaglandin endoperoxide analogs and prostacyclin, influencing their biological activities . These interactions highlight the potential of Pinane as an antithrombotic agent.

Cellular Effects

Pinane exerts various effects on different types of cells and cellular processes. It has been observed to stabilize liver lysosomes, which are essential for cellular waste disposal and recycling . Furthermore, Pinane inhibits platelet aggregation, thereby affecting cell signaling pathways related to blood clotting . These cellular effects suggest that Pinane may have therapeutic potential in conditions related to thrombosis and inflammation.

Molecular Mechanism

The molecular mechanism of Pinane involves its binding interactions with specific biomolecules. Pinane inhibits thromboxane synthetase by binding to its active site, thereby preventing the conversion of prostaglandin endoperoxides to thromboxane A2 . This inhibition leads to reduced platelet aggregation and vasoconstriction. Additionally, Pinane does not affect prostacyclin synthetase, indicating its selective action on thromboxane pathways . These molecular interactions underline the specificity of Pinane’s biochemical effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Pinane have been observed to change over time. Pinane is relatively stable under standard laboratory conditions, but its activity may decrease with prolonged exposure to light and air. Studies have shown that Pinane maintains its inhibitory effects on thromboxane synthetase and platelet aggregation over short-term experiments . Long-term studies are needed to fully understand its stability and potential degradation products.

Dosage Effects in Animal Models

The effects of Pinane vary with different dosages in animal models. At low concentrations, Pinane effectively inhibits platelet aggregation and stabilizes lysosomes . At higher doses, it may exhibit toxic effects, such as liver damage and altered metabolic functions. Threshold effects have been observed, where a minimum concentration of Pinane is required to achieve its antithrombotic effects . These findings highlight the importance of dosage optimization for therapeutic applications.

Metabolic Pathways

Pinane is involved in several metabolic pathways, including those related to monoterpene biosynthesis. It interacts with enzymes such as hydroxymethylglutaryl CoA synthetase and mevalonate kinase, which are involved in the production of isoprenoid precursors . Pinane’s presence can influence metabolic flux and alter the levels of various metabolites. Understanding these pathways is crucial for elucidating the broader metabolic impact of Pinane.

Transport and Distribution

Within cells and tissues, Pinane is transported and distributed through specific transporters and binding proteins. It has been observed to accumulate in lipid-rich regions, such as cell membranes and adipose tissues . This localization is facilitated by its hydrophobic nature, allowing it to interact with lipid bilayers. The transport and distribution of Pinane are essential for its biological activity and therapeutic potential.

Subcellular Localization

Pinane’s subcellular localization plays a crucial role in its activity and function. It is primarily localized in the endoplasmic reticulum and Golgi apparatus, where it interacts with enzymes involved in lipid metabolism . Additionally, Pinane may undergo post-translational modifications that direct it to specific cellular compartments. These targeting signals ensure that Pinane exerts its effects in the appropriate subcellular locations.

Métodos De Preparación

Pinane is primarily prepared through the hydrogenation of α-pinene. This process can be catalyzed by various catalysts, including palladium on carbon (Pd/C), platinum on carbon (Pt/C), and ruthenium nanoparticles immobilized in functionalized amphiphilic mesoporous silica . The reaction typically occurs in an aqueous medium under specific conditions, such as a temperature of 35°C and a hydrogen pressure of 2 MPa, achieving high conversion rates and selectivity for cis-pinane . Industrial production methods often involve the use of these catalysts to ensure efficient and selective hydrogenation.

Análisis De Reacciones Químicas

Pinane undergoes several types of chemical reactions, including:

Hydrogenation: The primary reaction for the preparation of pinane from α-pinene.

Oxidation: Pinane can be oxidized to form pinane hydroperoxides, which can further be reduced to 2-pinanol.

Substitution: Pinane can participate in substitution reactions to form various derivatives, such as sulfanyl and sulfonyl compounds.

Common reagents used in these reactions include hydrogen gas for hydrogenation, oxygen or other oxidizing agents for oxidation, and sulfur-containing reagents for substitution reactions. The major products formed from these reactions include cis-pinane, 2-pinanol, and various sulfanyl and sulfonyl derivatives .

Comparación Con Compuestos Similares

Pinane is often compared with other monoterpenes, such as limonene and myrcene, due to their similar structures and properties . pinane is unique in its bicyclic structure and the specific reactions it undergoes. Similar compounds include:

Limonene: A monocyclic monoterpene with applications in the production of polymers and as a solvent.

Myrcene: Another monocyclic monoterpene used in the fragrance industry and as a precursor to other chemicals.

Pinocarvone: A related compound that undergoes similar reactions but with different stereochemical outcomes.

Pinane’s unique structure and reactivity make it a valuable compound in various scientific and industrial applications.

Actividad Biológica

Pinane, a bicyclic monoterpene, is primarily derived from the essential oils of various plants, particularly conifers. Its two main isomers, α-pinene and β-pinene, exhibit a wide array of biological activities, making them subjects of extensive research in pharmacology and toxicology. This article explores the biological activity of pinane, focusing on its therapeutic potentials, mechanisms of action, and relevant case studies.

Overview of Biological Activities

The biological activities of pinane are diverse and include:

- Anti-inflammatory : Both α-pinene and β-pinene have demonstrated significant anti-inflammatory properties, which can be beneficial in treating conditions such as arthritis and other inflammatory diseases .

- Antimicrobial : Studies indicate that pinane exhibits antimicrobial effects against a variety of pathogens, including bacteria and fungi .

- Antitumor : Research has shown that pinane can inhibit tumor growth in various cancer cell lines, suggesting its potential as an anticancer agent .

- Neuroprotective : Pinane has been found to protect neuronal cells from oxidative stress and apoptosis, indicating its potential in neurodegenerative diseases .

1. Antitumor Activity

A study investigated the effects of α-pinene on hepatocellular carcinoma cells (HepG2). The results indicated that α-pinene significantly inhibited cell proliferation in a dose-dependent manner. It induced G2/M phase cell cycle arrest and down-regulated miR-221 expression, which is associated with tumor progression. The study reported an inhibitory rate of 69.1% in vivo and 79% in vitro .

| Study Reference | Cell Line | Method | Result |

|---|---|---|---|

| HepG2 | MTT assay | 79% inhibition of growth | |

| B16F10 | Flow cytometry | Induced apoptosis via mitochondrial disruption |

2. Neuroprotective Effects

In another study using PC12 cells exposed to H₂O₂-induced oxidative stress, α-pinene pre-treatment significantly enhanced cell viability (IC₅₀ = 79.70 mM). It reduced reactive oxygen species (ROS) production and increased the expression of antioxidant enzymes such as superoxide dismutase (SOD) and catalase .

| Study Reference | Model | Treatment | Outcome |

|---|---|---|---|

| PC12 | α-pinene | Increased cell viability and antioxidant enzyme expression |

The mechanisms through which pinane exerts its biological effects are multifaceted:

- Antioxidant Activity : Pinane enhances the body's antioxidant defenses by up-regulating endogenous antioxidants and reducing oxidative stress markers .

- Apoptosis Induction : Through modulation of mitochondrial pathways, pinane can trigger apoptosis in cancer cells by activating caspases and disrupting mitochondrial membrane potential .

- Anti-inflammatory Pathways : Pinane inhibits the expression of pro-inflammatory cytokines and enzymes such as cyclooxygenase-2 (COX-2), contributing to its anti-inflammatory effects .

Pharmacological Applications

Pinane's diverse pharmacological properties suggest potential applications in various therapeutic areas:

- Cancer Therapy : Due to its antitumor activity, pinane could be explored as an adjunct therapy in cancer treatment regimens.

- Neuroprotection : Its ability to protect neuronal cells positions pinane as a candidate for neurodegenerative disease treatments.

- Anti-inflammatory Agents : Pinane can be utilized in formulations aimed at reducing inflammation in chronic diseases.

Propiedades

IUPAC Name |

2,6,6-trimethylbicyclo[3.1.1]heptane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18/c1-7-4-5-8-6-9(7)10(8,2)3/h7-9H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOKSLPVRUOBDEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2CC1C2(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18 | |

| Record name | PINANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20927 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7025922 | |

| Record name | Pinane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7025922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Pinane is a clear colorless liquid with lint-like particles. Mild odor. (NTP, 1992), Liquid, Colorless liquid with lint-like particles; [CAMEO] Oily liquid; [MSDSonline] | |

| Record name | PINANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20927 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Bicyclo[3.1.1]heptane, 2,6,6-trimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pinane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4880 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

304 °F at 760 mmHg (NTP, 1992), 169 °C | |

| Record name | PINANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20927 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIHYDROPINENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5664 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

104 °F (NTP, 1992) | |

| Record name | PINANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20927 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 68 °F (NTP, 1992) | |

| Record name | PINANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20927 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

0.8467 at 70 °F (NTP, 1992) - Less dense than water; will float, 0.8467 | |

| Record name | PINANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20927 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIHYDROPINENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5664 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Density |

4.8 approximately (NTP, 1992) - Heavier than air; will sink (Relative to Air) | |

| Record name | PINANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20927 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Pressure |

2 mmHg at 68 °F approximately (NTP, 1992), 5.16 [mmHg] | |

| Record name | PINANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20927 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Pinane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4880 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Oil | |

CAS No. |

473-55-2, 1330-16-1 | |

| Record name | PINANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20927 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Pinane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=473-55-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dihydropinene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000473552 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pinene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001330161 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pinane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76674 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Bicyclo[3.1.1]heptane, 2,6,6-trimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pinane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7025922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6,6-trimethylbicyclo[3.1.1]heptane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.790 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Pinane, didehydro derivative | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.122 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIHYDROPINENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5664 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

-53 °C | |

| Record name | DIHYDROPINENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5664 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.